molecular formula C30H30N2O2S3 B431144 2-({7-(TERT-BUTYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-1-PHENYL-1-ETHANONE

2-({7-(TERT-BUTYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-1-PHENYL-1-ETHANONE

Cat. No.: B431144
M. Wt: 546.8g/mol
InChI Key: VWFPJUIUBKMJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a phenylethanone moiety, and a tert-butyl group

Preparation Methods

The synthesis of 2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine core.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Attachment of the Phenylethanone Moiety: This step involves the reaction of the benzothieno pyrimidine core with phenylethanone derivatives under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of 2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone include other benzothieno pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 2-({7-Tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C30H30N2O2S3

Molecular Weight

546.8g/mol

IUPAC Name

2-[(7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C30H30N2O2S3/c1-30(2,3)21-14-15-22-25(16-21)37-28-26(22)27(35-17-23(33)19-10-6-4-7-11-19)31-29(32-28)36-18-24(34)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3

InChI Key

VWFPJUIUBKMJJB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)SCC(=O)C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)SCC(=O)C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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